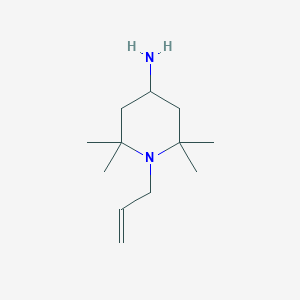
2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-amine is an organic compound belonging to the amine class. It is characterized by a piperidine ring substituted with four methyl groups and a prop-2-en-1-yl group. This compound is known for its use in various chemical reactions and applications due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-amine can be achieved through several methods. One common approach involves the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . This method provides a straightforward route to obtain the desired compound with high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylamines in the presence of oxidizing agents such as oxone.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: It can participate in substitution reactions, such as allylic amination of allylic chlorides to form allylated tertiary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents, and allylic chlorides. The reactions are typically carried out under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include hydroxylamines, allylated tertiary amines, and other amine derivatives. These products are valuable intermediates in various chemical processes.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-amine has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its role in drug development.
Wirkmechanismus
The mechanism of action of 2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-amine involves its interaction with molecular targets and pathways. As a hindered amine, it can act as a base in chemical reactions, facilitating the formation of various products. Its unique structure allows it to participate in specific reactions, making it a valuable compound in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A similar compound with a piperidine ring substituted with four methyl groups.
N,N-Diisopropylethylamine: Another non-nucleophilic base used in similar applications.
Lithium Tetramethylpiperidide: A stronger base derived from 2,2,6,6-Tetramethylpiperidine.
Uniqueness
2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-amine is unique due to its additional prop-2-en-1-yl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
66545-52-6 |
|---|---|
Molekularformel |
C12H24N2 |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
2,2,6,6-tetramethyl-1-prop-2-enylpiperidin-4-amine |
InChI |
InChI=1S/C12H24N2/c1-6-7-14-11(2,3)8-10(13)9-12(14,4)5/h6,10H,1,7-9,13H2,2-5H3 |
InChI-Schlüssel |
ICEGUAZGNKNIDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1CC=C)(C)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


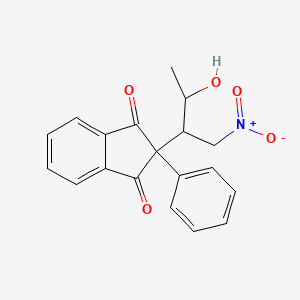
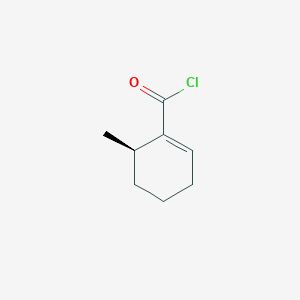

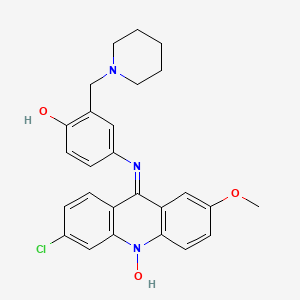

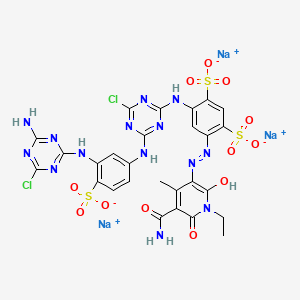
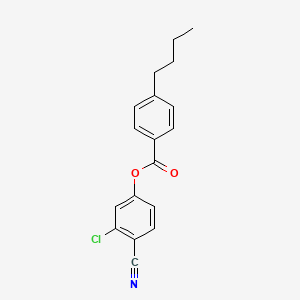

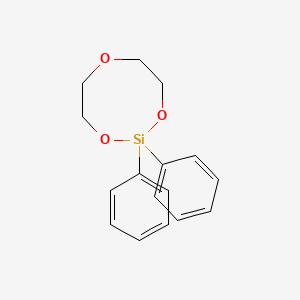



![4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate](/img/structure/B14465039.png)

